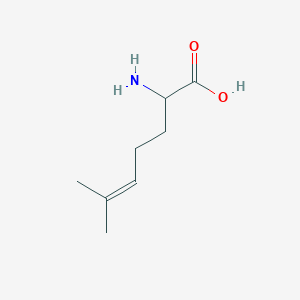

2-Amino-6-methylhept-5-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-amino-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C8H15NO2/c1-6(2)4-3-5-7(9)8(10)11/h4,7H,3,5,9H2,1-2H3,(H,10,11) |

InChI Key |

UKVSSBMPQFISHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C(=O)O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Methylhept 5 Enoic Acid and Precursors

Chemical Synthesis Approaches for Stereoselective Production

The creation of enantiomerically pure 2-amino-6-methylhept-5-enoic acid requires sophisticated synthetic strategies that can control the stereochemistry at the α-carbon. The following sections detail several powerful methods that have been developed for the asymmetric synthesis of amino acids, which are applicable to the target molecule.

Asymmetric Synthesis Strategies for Enantiomeric Purity

Asymmetric synthesis is paramount for producing single-enantiomer amino acids. One prominent method is the Strecker synthesis, which has been adapted for asymmetric outcomes. The classical Strecker synthesis yields a racemic mixture of α-amino acids. wikipedia.orgmdpi.com However, the use of chiral auxiliaries or catalysts can guide the reaction to produce a single enantiomer. For instance, the use of a chiral auxiliary like (S)-α-phenylethylamine can lead to the formation of chiral alanine. wikipedia.org

A notable advancement in this area is the use of sulfinimines (N-sulfinyl imines) in a modified Strecker synthesis. The addition of diethylaluminum cyanide (Et₂AlCN) to ketosulfinimines can produce α-alkyl α-amino nitriles with good diastereoselectivity. Subsequent hydrolysis of the diastereomerically pure aminonitrile intermediate yields the enantiopure α-alkyl α-amino acid. acs.org This approach offers a viable route to enantiomerically pure this compound by starting with the appropriate N-sulfinyl imine precursor.

Catalytic asymmetric Strecker reactions have also been developed, employing chiral catalysts to control the enantioselectivity of the cyanide addition to an imine. wikipedia.orgnih.gov These methods are highly efficient, often requiring only a small amount of the chiral catalyst to produce large quantities of the desired enantiomerically enriched amino acid. nih.gov

| Asymmetric Strategy | Key Reagents/Catalysts | General Outcome | Applicability to Target |

| Chiral Auxiliary-based Strecker | (S)-alpha-phenylethylamine | Formation of chiral amino acids | High |

| Sulfinimine-mediated Strecker | Sulfinimines, Et₂AlCN | Diastereoselective formation of α-amino nitriles | High |

| Catalytic Asymmetric Strecker | Chiral thiourea (B124793) or BINOL-based catalysts | Enantiomerically enriched α-amino acids | High |

Organometallic Chemistry-Based Syntheses

Organometallic reagents offer powerful tools for the construction of carbon-carbon bonds in amino acid synthesis. Copper-promoted reactions of serine-derived zinc reagents are particularly noteworthy for creating unsaturated amino acids. This method involves the preparation of an organozinc reagent from a protected iodoalanine (a serine derivative), which is then transmetalated with a soluble copper salt. The resulting organocopper reagent can then undergo coupling reactions with various electrophiles to introduce the desired side chain. This strategy provides a direct route to enantiomerically pure unsaturated α-amino acids from readily available starting materials.

Modern Adaptations of Classical Amino Acid Synthesis

The Strecker synthesis, first discovered in 1850, remains a versatile method for α-amino acid synthesis. mdpi.commasterorganicchemistry.com It involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.com Modern adaptations have focused on developing asymmetric and catalytic variants to overcome the limitation of producing racemic mixtures.

Catalytic asymmetric Strecker syntheses often utilize chiral catalysts, such as those derived from thiourea or 1,1'-bi-2-naphthol (B31242) (BINOL), to control the stereochemical outcome of the cyanide addition to the imine intermediate. wikipedia.orgnih.gov These modern approaches are often more efficient and atom-economical than methods relying on stoichiometric chiral auxiliaries. nih.gov The development of robust catalysts that can function under mild conditions has made this classical reaction a powerful tool for the synthesis of a wide array of non-proteinogenic amino acids. mdpi.comnih.gov

Decarboxylative Cross-Coupling Methodologies for Side Chain Introduction

Decarboxylative cross-coupling has emerged as a powerful strategy for forming carbon-carbon bonds by using carboxylic acids as readily available and stable starting materials. nih.gov This method involves the removal of a carboxyl group and its replacement with a new substituent. In the context of amino acid synthesis, this can be a powerful tool for introducing diverse side chains.

For the synthesis of this compound, a precursor amino acid with a suitable leaving group in the side chain could undergo a decarboxylative cross-coupling reaction with an appropriate organometallic reagent to introduce the 6-methylhept-5-enyl side chain. Alternatively, a radical-based decarboxylative coupling of an amino acid-derived radical with a suitable coupling partner could be envisioned. rsc.org These methods offer a novel and flexible approach to the synthesis of complex amino acids.

| Method | Starting Material | Key Transformation | Potential for Side Chain Introduction |

| Decarboxylative Coupling | Amino acid with a leaving group | Replacement of a carboxyl group with a new side chain | High |

| Radical Decarboxylative Coupling | N-aryl amino acids | Radical addition to an alkene or other coupling partner | Moderate to High |

Reductive Amination Strategies

Reductive amination is a fundamental reaction for the synthesis of amines, including amino acids. organic-chemistry.org This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. To synthesize this compound, a suitable α-keto acid, namely 2-oxo-6-methylhept-5-enoic acid, could be subjected to reductive amination.

The choice of reducing agent is crucial for the success of this reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the ketone starting material. escholarship.org For asymmetric synthesis, chiral catalysts or chiral boron reagents can be employed to achieve enantioselectivity in the reduction step. Supramolecular catalysts have also been shown to effect selective reductive aminations under aqueous conditions. escholarship.org

Precursor Synthesis and Intermediate Utility in Complex Molecule Construction

The synthesis of this compound relies on the availability of key precursors. A plausible precursor for the side chain is (S)-6-methylhept-5-en-2-ol, a known aggregation pheromone. The synthesis of this chiral alcohol has been reported, providing a potential starting point for elaboration into the final amino acid. researchgate.net

The amino acid itself, once synthesized, can serve as a valuable building block for more complex molecules. Non-proteinogenic amino acids are frequently incorporated into peptides to enhance their biological activity, stability, or conformational properties. The unique 6-methylhept-5-enyl side chain of this amino acid could impart specific lipophilic interactions or conformational constraints within a peptide sequence. Its utility as a building block in the diversity-oriented synthesis of natural product analogs is also a promising area of exploration. mdpi.com The presence of the terminal double bond in the side chain also offers a handle for further chemical modifications, such as metathesis or addition reactions.

Functionalization of Alkene Moieties into Amino Acid Scaffolds

The introduction of amino and carboxyl functionalities into a molecule containing an alkene, such as a derivative of 6-methylhept-5-ene, is a key challenge in the synthesis of this compound. Several methodologies have been developed for the conversion of alkenes into amino acid scaffolds.

One plausible approach involves the transformation of a suitable precursor, such as 6-methylhept-5-en-2-one. This ketone can be synthesized through various industrial methods, including the Carroll rearrangement of 2-methyl-3-buten-2-yl acetoacetate, which is derived from acetone (B3395972) and acetylene. chemicalbook.com Another route involves the isomerization of α-methylheptenone, synthesized from isobutylene, acetone, and formaldehyde. chemicalbook.com The resulting 6-methylhept-5-en-2-one serves as a versatile intermediate. chemicalbook.comoecd.org

From 6-methylhept-5-en-2-one, a potential synthetic pathway to the target amino acid could involve an α-amination reaction followed by functional group manipulations. For instance, direct α-C-H amination of the ketone could introduce the amino group at the C2 position. Transition-metal-free methods using reagents like ammonium (B1175870) iodide as a catalyst and a suitable oxidant have been reported for the α-amination of ketones.

Alternatively, a more classical approach would be the conversion of the ketone to an α-halo ketone, followed by nucleophilic substitution with an ammonia equivalent, such as an azide (B81097) salt, which can then be reduced to the primary amine.

Another strategy for constructing γ,δ-unsaturated amino acids involves the palladium-catalyzed allylic alkylation of chelated glycin ester enolates. This method allows for the formation of the carbon skeleton of the amino acid with the desired unsaturation. While not a direct functionalization of a pre-existing alkene in the final position, it represents a powerful tool for constructing such molecules from simpler starting materials.

Furthermore, the fragmentation of γ- and δ-lactones, catalyzed by palladium, has been reported as a method to generate γ,δ-unsaturated α-amino acids. nih.gov This strategy employs a cyclic template to control stereochemistry before the ring-opening step that reveals the unsaturated amino acid structure. nih.gov

A hypothetical synthetic sequence starting from the readily available 6-methylhept-5-en-2-ol ("sulcatol"), an aggregation pheromone, could also be envisioned. researchgate.net The alcohol could be oxidized to the corresponding ketone, 6-methylhept-5-en-2-one, which would then enter a synthetic route as described above.

| Precursor Compound | Potential Synthetic Transformation | Key Reagents/Catalysts |

| 6-methylhept-5-en-2-one | α-C-H Amination | Ammonium Iodide, Oxidant |

| 6-methylhept-5-en-2-one | α-Halogenation followed by Azide Substitution and Reduction | N-Bromosuccinimide, Sodium Azide, Reducing Agent (e.g., H₂/Pd) |

| Glycine (B1666218) Ester Enolate | Palladium-Catalyzed Allylic Alkylation | Palladium Catalyst, Allylic Substrate |

| γ- or δ-Lactone | Palladium-Catalyzed Fragmentation | Palladium Catalyst |

Strategic Protecting Group Manipulations for Amino Acid Synthesis

The synthesis of amino acids, particularly those with additional functional groups or unsaturation, necessitates the use of protecting groups to prevent unwanted side reactions. nih.gov The strategic selection, introduction, and removal of these groups are critical for the success of the synthesis. libretexts.org

In the context of synthesizing this compound, both the amino and carboxylic acid functionalities must be managed. The protection of the α-amino group is crucial to prevent its reaction during the manipulation of other parts of the molecule. libretexts.org Commonly used amino-protecting groups include the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. libretexts.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. youtube.com It is stable under a wide range of conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). libretexts.orgyoutube.com

The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl). A key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in an organic solvent, while being stable to acidic conditions. libretexts.org This orthogonality to the acid-labile Boc group allows for selective deprotection strategies in more complex syntheses. libretexts.org

The carboxylic acid group is often protected as an ester, for example, a methyl or benzyl (B1604629) ester. libretexts.org These esters can be formed through standard esterification procedures. Methyl esters are typically cleaved by saponification with aqueous base, while benzyl esters have the advantage of being removable by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups. libretexts.org

An effective protecting group strategy is "orthogonal," meaning that different protecting groups can be removed under distinct conditions without affecting each other. nih.gov For instance, in a hypothetical synthesis of this compound, one might protect the amino group with a Boc group and the carboxylic acid as a benzyl ester. The benzyl ester could be selectively removed by hydrogenolysis to liberate the carboxylic acid for a subsequent reaction, leaving the Boc-protected amine intact. Later in the synthesis, the Boc group could be removed with acid to reveal the free amine.

The choice of protecting groups also depends on the reaction conditions of the synthetic steps. For example, if a step involves a strong base, an Fmoc group would not be suitable for protecting the amine. Conversely, if a step requires strong acid, a Boc group would be cleaved.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA) libretexts.orgyoutube.com |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Mild Base (e.g., Piperidine) libretexts.org |

| Amino | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂/Pd) or Strong Acid youtube.com |

| Carboxylic Acid | Methyl Ester | -OMe | Methanol, Acid Catalyst | Aqueous Base (Saponification) libretexts.org |

| Carboxylic Acid | Benzyl Ester | -OBn | Benzyl Alcohol, Acid Catalyst | Hydrogenolysis (H₂/Pd) libretexts.org |

| Carboxylic Acid | tert-Butyl Ester | -OtBu | Isobutylene, Acid Catalyst | Acid (e.g., TFA) youtube.com |

Biosynthetic Considerations and Natural Occurrence of 2 Amino 6 Methylhept 5 Enoic Acid

General Principles of Non-Proteinogenic Amino Acid Biosynthesis in Biological Systems

Non-proteinogenic amino acids (NPAAs), which number in the hundreds, are amino acids that are not encoded in the standard genetic code for ribosomal protein synthesis. wikipedia.org Their production is a hallmark of specialized or secondary metabolism, particularly in organisms like bacteria, fungi, and plants. ontosight.ai The biosynthesis of these unique molecules draws from a pool of common metabolic precursors.

The fundamental building blocks for NPAAs are typically intermediates from central metabolic pathways, such as glycolysis and the citric acid cycle. libretexts.org Most amino acids, both proteinogenic and non-proteinogenic, are synthesized from α-ketoacids. wikipedia.org The final and crucial step in their formation is often the introduction of an amino group, a reaction known as transamination. wikipedia.org This reaction is catalyzed by a family of enzymes called aminotransferases (or transaminases), which transfer an amino group from a donor molecule, almost always glutamate (B1630785), to the α-ketoacid acceptor. wikipedia.orgamu.edu.az This process yields the new amino acid and α-ketoglutarate, the keto-acid counterpart of glutamate. amu.edu.az

Aminotransferases are dependent on the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, which acts as an intermediate carrier of the amino group during the reaction. wikipedia.org Beyond simple transamination, the vast structural diversity of NPAAs is generated through a wide array of enzymatic modifications, including hydroxylations, methylations, and the formation of unusual cyclic structures, often orchestrated by complex enzyme assemblies like non-ribosomal peptide synthetases (NRPS). nih.gov

Evidence for Natural Isolation as a Structural Component

Direct evidence for the natural isolation of 2-Amino-6-methylhept-5-enoic acid is not prominent in published literature. However, a closely related saturated analogue, (S)-2-amino-6-methylheptanoic acid , has been identified as a structural component of the longicatenamycin family of peptide antibiotics. nih.gov

Longicatenamycins are cyclic hexapeptides produced by Streptomyces species. researchgate.net Structural elucidation of these antibiotics has shown that the most abundant congener contains this non-proteinogenic branched-chain amino acid. nih.gov In various members of the longicatenamycin complex, this position can also be occupied by other related amino acids, such as L-2-amino-5-methylhexanoic acid or L-2-amino-7-methyloctanoic acid, highlighting a degree of flexibility in the biosynthetic machinery.

While the naturally incorporated building block in longicatenamycin is the saturated form, the unsaturated this compound represents a potential precursor or a synthetic variation. The biosynthesis of unsaturated fatty acids involves enzymes known as desaturases, which introduce double bonds into acyl chains, suggesting a possible enzymatic route for converting the saturated amino acid to its unsaturated counterpart, or for creating the double bond earlier in the biosynthetic pathway. wikipedia.org

Enzymatic Pathways and Catalytic Mechanisms Potentially Involved in its Biogenesis

A definitive biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the general principles of amino acid biosynthesis, a plausible enzymatic route can be proposed. Such a pathway would likely involve the formation of a specific α-ketoacid precursor followed by a transamination reaction.

A likely precursor for this amino acid is 6-methyl-2-oxohept-5-enoic acid . chemsrc.com The biosynthesis could proceed via the following key enzymatic steps:

Formation of the α-Ketoacid Skeleton: The carbon skeleton could be assembled from precursors in branched-chain amino acid or fatty acid metabolism. For instance, pathways that produce branched-chain ketoacids, such as those for leucine (B10760876), involve enzymes like isopropylmalate synthase and isomerase, which extend a carbon chain. nih.gov A similar series of condensation and isomerization reactions could theoretically produce the required seven-carbon unsaturated ketoacid skeleton. The compound 6-methylhept-5-en-2-one is a known natural product in various plants and could serve as a starting point, being oxidized by an oxidoreductase to form the corresponding α-ketoacid. oecd.org

Transamination: The final step would be the stereospecific amination of 6-methyl-2-oxohept-5-enoic acid. This reaction would be catalyzed by a branched-chain amino acid aminotransferase (BCAT). frontiersin.org These PLP-dependent enzymes are responsible for the reversible transfer of an amino group from a donor, such as glutamate, to a branched-chain α-ketoacid. frontiersin.orgnih.gov The reaction mechanism involves the transfer of the amino group from glutamate to the enzyme's PLP cofactor, forming pyridoxamine-5'-phosphate (PMP), followed by the transfer of the amino group from PMP to the ketoacid substrate, regenerating the PLP cofactor and yielding the final amino acid product. wikipedia.org

This proposed pathway leverages well-established enzymatic reactions found throughout microbial and plant metabolism for the synthesis of unique amino acid structures. wikipedia.orgontosight.ai The specificity of the enzymes involved, particularly the aminotransferase, would determine the final structure and stereochemistry of the resulting amino acid.

Derivatization and Analog Design of 2 Amino 6 Methylhept 5 Enoic Acid

Strategic Chemical Modifications for Diversification

Chemical diversification of 2-amino-6-methylhept-5-enoic acid focuses on modifying its distinct structural components: the aliphatic side chain, the α-amino group, and the α-carboxylic acid group. These modifications allow for the systematic alteration of its steric, electronic, and hydrophobic properties.

The unsaturated side chain of this compound is a prime target for chemical elaboration. The carbon-carbon double bond serves as a versatile handle for introducing new functional groups and altering the chain's saturation and conformation.

Key transformations of the side chain include:

Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield 2-amino-6-methylheptanoic acid. This modification removes the rigidity imposed by the double bond, increases the side chain's conformational flexibility, and enhances its hydrophobicity.

Epoxidation and Ring Opening: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce diverse functionalities such as hydroxyl, alkoxy, or amino groups, leading to a range of di-functionalized analogs.

Dihydroxylation: Treatment with reagents like osmium tetroxide or cold potassium permanganate (B83412) can convert the double bond into a diol, yielding 2-amino-5,6-dihydroxy-6-methylheptanoic acid. This significantly increases the polarity of the side chain.

Cyclization Reactions: The double bond can participate in intramolecular cyclization reactions. For instance, electrophile-induced cyclization, such as phenylselenoetherification, can be used to form cyclic ethers, a structural motif found in many natural products. researchgate.net This reaction demonstrates the potential to create conformationally constrained analogs.

These modifications are instrumental in creating a library of analogs with varied physicochemical properties, which is essential for structure-activity relationship (SAR) studies.

Table 1: Potential Side Chain Modifications of this compound

| Modification Reaction | Reagents | Resulting Functional Group | Impact on Side Chain |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Alkane | Increases flexibility and hydrophobicity |

| Epoxidation | m-CPBA | Epoxide | Introduces reactive electrophilic site |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Increases polarity and H-bonding capacity |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or DMS | Aldehyde/Ketone | Truncates side chain, introduces carbonyl |

| Phenylselenoetherification | PhSeCl, Base | Cyclic Ether | Induces conformational constraint |

Amine Protection: The primary amino group is nucleophilic and must be protected to prevent unwanted side reactions during carboxylic acid activation or coupling steps. libretexts.org Common protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). ucalgary.calibretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.delibretexts.org The Fmoc/tBu strategy is fundamental to modern solid-phase peptide synthesis (SPPS). asm.orgresearchgate.net

Benzyloxycarbonyl (Z or Cbz): Introduced via benzyl (B1604629) chloroformate, the Z group is stable to mild acid and base but is removed by catalytic hydrogenation (H₂/Pd) or strong acids like HBr in acetic acid. ucalgary.ca

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester to prevent it from reacting during amine coupling reactions. libretexts.org

Methyl or Ethyl Esters: Formed under standard Fischer esterification conditions, these esters are removed by saponification with aqueous base (e.g., NaOH). ucalgary.ca

Benzyl (Bn) Esters: These are chemically robust but can be cleaved by catalytic hydrogenation, making them orthogonal to base-labile (Fmoc) and some acid-labile protecting groups. ucalgary.calibretexts.org

tert-Butyl (tBu) Esters: These are cleaved under acidic conditions (TFA), making them compatible with the Fmoc strategy for amine protection. iris-biotech.de

The selection of a protecting group pair (e.g., Fmoc for the amine and tBu for a side-chain carboxyl) allows for selective deprotection and controlled, stepwise synthesis. nih.goviris-biotech.de

Table 2: Common Protecting Groups for Amine and Carboxylic Acid Moieties

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|---|

| α-Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |

| α-Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., Piperidine) |

| α-Amine | Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | H₂/Pd or HBr/AcOH |

| α-Carboxylic Acid | Methyl/Ethyl Ester | -OMe/-OEt | MeOH/EtOH, H⁺ | Aqueous Base (e.g., NaOH) |

| α-Carboxylic Acid | Benzyl Ester | -OBn | Benzyl alcohol, H⁺ | H₂/Pd |

| α-Carboxylic Acid | tert-Butyl Ester | -OtBu | Isobutylene, H⁺ | Strong Acid (e.g., TFA) |

Incorporation into Peptidomimetics and Other Complex Bio-inspired Architectures

The incorporation of non-canonical amino acids like this compound is a cornerstone of peptidomimetic design. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to have improved pharmacological properties, such as enhanced stability against proteolytic degradation, increased potency, and better bioavailability. nih.gov

The primary method for incorporating this amino acid is solid-phase peptide synthesis (SPPS). asm.org The process involves:

Preparation of the Building Block: The this compound is first protected, typically as an N-Fmoc derivative (e.g., Fmoc-L-2-amino-6-methylhept-5-enoic acid), ready for use in an SPPS synthesizer. researchgate.net

Peptide Assembly: The synthesis starts with an amino acid attached to a solid resin support. The peptide chain is then elongated in a stepwise manner by repeatedly coupling the protected building block and then deprotecting the α-amino group for the next coupling cycle. wikipedia.org

Cleavage and Deprotection: Once the desired sequence is assembled, the entire peptide is cleaved from the resin, and all remaining protecting groups are removed, typically in a single step using a strong acid cocktail (e.g., TFA with scavengers). iris-biotech.de

The unique prenyl-like side chain of this compound can introduce valuable hydrophobic interactions within the peptide structure, potentially enhancing its binding to a biological target or improving its ability to cross cell membranes. The synthesis of specialized amino acid derivatives, such as L-lysine analogs with aminooxy functionality, exemplifies the creation of unique building blocks for incorporation into novel peptidomimetics. lookchem.comresearchgate.net

Isomeric Forms and Chiral Considerations in Analog Development

Chirality is a critical factor in the design of biologically active molecules, and this holds true for analogs of this compound. The compound possesses a chiral center at the α-carbon (C2), meaning it can exist as two enantiomers: (S)-2-amino-6-methylhept-5-enoic acid and (R)-2-amino-6-methylhept-5-enoic acid.

In biological systems, only one enantiomer (typically the L- or S-form for amino acids) is usually active. Therefore, a key challenge in analog development is the stereoselective synthesis to produce an enantiomerically pure compound. mdpi.com Incorporating a racemic mixture of the amino acid into a peptide would result in a mixture of diastereomeric peptides, which are difficult to separate and characterize, and could have vastly different biological activities.

The double bond in the 6-methylhept-5-enyl side chain does not exhibit E/Z isomerism due to the two methyl groups on C6. However, if analogs are designed by modifying this substitution pattern, E/Z isomerism could be introduced, adding another layer of complexity to the stereochemistry.

Synthetic strategies must therefore be designed to control the stereochemistry at the α-carbon. This can be achieved through asymmetric synthesis, for example, by using chiral auxiliaries or asymmetric catalysis. nih.gov The development of stereoselective routes is crucial for producing well-defined, single-isomer analogs for biological evaluation.

Structural Roles in Complex Biological Molecules and Natural Products

Constituent of Non-Ribosomal Peptides

Non-ribosomal peptides (NRPs) are a class of secondary metabolites, primarily produced by microorganisms, which are synthesized by large enzymatic complexes called non-ribosomal peptide synthetases (NRPSs) rather than by the ribosome. nih.govnih.gov These complexes can incorporate a wide variety of non-standard amino acids, leading to a vast diversity of chemical structures and biological activities.

A prominent example of NRPs is the longicatenamycin family of antibiotics. Analysis of longicatenamycin A has shown that its structure contains several non-proteinogenic amino acids. However, total synthesis and structural elucidation studies have confirmed that the specific branched-chain amino acid incorporated is (S)-2-amino-6-methylheptanoic acid , also known as homohydroxyleucine (hhLeu). nih.gov This is the saturated analogue of 2-Amino-6-methylhept-5-enoic acid, meaning it lacks the carbon-carbon double bond. At present, there is no direct evidence in the reviewed literature to confirm the integration of this compound itself into the framework of longicatenamycins or other known non-ribosomal peptides.

Formation of Branched Amino Acid Homologues and their Structural Implications

This compound is structurally an unsaturated homologue of the proteinogenic branched-chain amino acid leucine (B10760876). Analogues of leucine are of interest in biochemical studies for their potential to act as probes or inhibitors of protein metabolism and proteolytic pathways.

Research into related compounds, such as 4-Amino-6-methylhept-2-enoic acid, has explored their potential as leucine analogues to investigate sites of proteolytic control in cells. nih.gov The presence of a double bond and the altered positioning of the amino and carboxyl groups in such analogues can significantly impact their biological activity compared to leucine. nih.gov However, specific research detailing the formation of branched amino acid homologues from this compound and the resulting structural implications of their incorporation into peptides is not available in the reviewed literature.

Advanced Research Applications and Methodological Approaches

Protein Engineering and Functional Modulation via Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids into proteins is a powerful tool for creating novel functionalities. This process allows for the introduction of chemical groups not found in the canonical 20 amino acids, thereby expanding the chemical repertoire of proteins.

Rational Design for Enhanced Protein Stability and Activity

The rational design of proteins involves the strategic placement of amino acids to improve specific properties such as thermal stability, enzymatic activity, or binding affinity. The introduction of a UAA like 2-Amino-6-methylhept-5-enoic acid, with its unique structural and chemical properties, could theoretically be used to enhance protein stability. For instance, the hydrophobic side chain of this amino acid could be incorporated into the hydrophobic core of a protein to increase packing and, consequently, thermal stability. However, no studies have been published that specifically demonstrate this for this compound.

Genetic Code Expansion Technologies for In Vivo and In Vitro Applications

Genetic code expansion is the primary method for incorporating UAAs into proteins. This technology utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or frameshift codon and inserts the desired UAA at that position in the protein sequence. While this technology has been successfully applied to a wide range of UAAs, there is no specific literature detailing the development or use of an orthogonal pair for the in vivo or in vitro incorporation of this compound.

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for predicting the effects of amino acid substitutions on protein structure and function, guiding the design of protein engineering experiments.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of a protein and how the incorporation of a UAA might alter its dynamics and interactions with other molecules. An MD study of a protein containing this compound could reveal how its unique side chain influences the protein's conformational landscape. At present, no such simulation data has been made public for this compound.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule, such as a peptide or protein, relates to its biological activity. By computationally modeling the effects of incorporating this compound or its analogs into a peptide, one could derive SARs that guide the design of more potent or specific molecules. There are currently no published SAR studies involving this specific amino acid.

Molecular Docking Studies with Protein Targets for Structural Insights

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. If this compound were part of a peptide inhibitor, for example, docking studies could predict how it interacts with the active site of its target protein. This information would be crucial for understanding its mechanism of action and for designing improved inhibitors. To date, no molecular docking studies featuring this compound have been reported in the scientific literature.

Role in Probing Biological Pathways and Enzymatic Mechanisms

While specific studies detailing the use of this compound in probing biological pathways are not extensively documented in publicly available research, its structure as an unsaturated amino acid suggests potential for interaction with enzymes involved in amino acid metabolism. The presence of a double bond in the side chain introduces a site of potential reactivity that can be exploited by or interfere with enzymatic catalysis.

Unsaturated amino acids can act as mechanism-based inhibitors or probes for a variety of enzymes. For instance, vinylglycine, an unsaturated amino acid, is known to be a potent inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. The vinyl group can undergo nucleophilic attack by an enzymatic residue, leading to the formation of a covalent adduct and irreversible inactivation of the enzyme. This allows researchers to identify and study the active sites of these enzymes.

Given its structure, this compound could theoretically be investigated as a probe for enzymes such as:

Amino acid oxidases and dehydrogenases: These enzymes catalyze the deamination of amino acids. The unsaturated side chain could influence substrate binding and the redox chemistry at the active site.

Enzymes involved in branched-chain amino acid metabolism: The methyl-substituted heptenoic acid backbone bears resemblance to larger amino acids, suggesting potential interactions with enzymes in these pathways.

Transaminases: These enzymes are crucial for amino acid synthesis and degradation. The unique structure of this compound could make it a specific substrate or inhibitor for certain transaminases.

Further research is required to elucidate the specific interactions of this compound with these and other enzymes to fully understand its potential as a tool in biochemical research.

Studies on Related Structural Analogues for Biological Activity Modulation

The most extensively studied application of structural analogues of unsaturated amino acids is in the modulation of nitric oxide synthase (NOS) activity. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems, from the amino acid L-arginine. nih.gov The design of NOS inhibitors is a significant area of pharmacological research, as both overproduction and underproduction of NO are implicated in various disease states. nih.gov

A major class of NOS inhibitors is based on analogues of L-arginine. youtube.com These compounds compete with the natural substrate for binding to the enzyme's active site. youtube.com The introduction of unsaturation and other modifications to the side chain of arginine has led to the development of potent and, in some cases, isoform-selective inhibitors.

Research has shown that L-arginine analogues with Nω-alkylated side chains, including unsaturated ones, can act as effective inhibitors of NOS. nih.gov These modifications can influence the binding affinity and the mechanism of inhibition. For example, some analogues act as simple competitive inhibitors, while others are mechanism-based inactivators that covalently modify the enzyme. nih.gov

The table below summarizes the effects of various structural analogues of L-arginine on nitric oxide synthase activity.

| Compound Name | Structure | Effect on Nitric Oxide Synthase (NOS) |

| L-Arginine | Natural substrate for NOS | Precursor for nitric oxide synthesis |

| Nω-Nitro-L-arginine methyl ester (L-NAME) | Arginine analogue with a nitro group on the guanidino nitrogen and a methyl ester | Non-selective competitive inhibitor of NOS isoforms. youtube.comnih.gov |

| Nω-Monomethyl-L-arginine (L-NMMA) | Arginine analogue with a methyl group on the guanidino nitrogen | Non-selective competitive inhibitor of NOS isoforms. nih.gov |

| Nω-Allyl-L-arginine | Arginine analogue with an unsaturated allyl group on the guanidino nitrogen | Acts as a reaction-based inactivator of iNOS and nNOS in addition to competitive inhibition. nih.gov |

| Nω-Propyl-L-arginine | Arginine analogue with a propyl group on the guanidino nitrogen | Reversible inhibitor with a preference for nNOS. nih.gov |

These studies on L-arginine analogues highlight a key principle in medicinal chemistry: small structural modifications to a parent molecule can lead to significant changes in biological activity. While this compound is not a direct analogue of arginine, the principles learned from the study of unsaturated arginine analogues could inform the design of novel enzyme inhibitors based on other amino acid scaffolds. The unsaturated nature of this compound makes it an interesting candidate for future studies aimed at discovering new modulators of enzymatic pathways.

Analytical Methodologies for Research and Characterization of 2 Amino 6 Methylhept 5 Enoic Acid

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 2-Amino-6-methylhept-5-enoic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectroscopy would be utilized to identify the different chemical environments of the protons and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons at the chiral center, the olefinic protons, the methyl groups, and the protons along the aliphatic chain. The chemical shifts (δ) and coupling constants (J) would provide information about the connectivity and stereochemical relationships of these protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying the number of unique carbon environments, including the carboxylic acid carbon, the α-carbon, the olefinic carbons, and the carbons of the methyl and methylene groups.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

A hypothetical summary of expected spectroscopic data is presented in Table 1.

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to olefinic, methine, methylene, and methyl protons. |

| Coupling Constants (J) | Vicinal and geminal couplings providing connectivity information. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances for carboxyl, olefinic, and aliphatic carbons. |

| Mass Spec. | Molecular Ion (M+) | Expected m/z value corresponding to the molecular weight. |

Chromatographic Separation and Purity Assessment Methods (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for both the purification and purity analysis of amino acids. For this compound, reversed-phase HPLC would likely be a suitable method. This technique separates compounds based on their hydrophobicity.

The purity of a sample can be determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. A typical HPLC method for a similar compound might involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.

A summary of a potential HPLC method for purity assessment is provided in Table 2.

Table 2: Example HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

Advanced Techniques for Stereochemical Elucidation and Confirmation

Due to the presence of a chiral center at the α-carbon, this compound can exist as enantiomers. Determining the absolute stereochemistry and enantiomeric purity is crucial.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Several types of CSPs are available, including those based on polysaccharides, macrocyclic antibiotics (like teicoplanin and vancomycin), and cyclodextrins sigmaaldrich.com. The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation ankara.edu.trnih.govnih.gov.

An alternative approach in HPLC is the use of a chiral mobile phase additive , where a chiral selector is added to the mobile phase to form diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column nih.gov.

Stereoselective synthesis is another approach to obtain enantiomerically pure forms of unsaturated α-amino acids nih.gov. The stereochemical outcome of such syntheses can be analyzed using techniques like chiral HPLC to determine the enantiomeric excess (e.e.) of the product. The stereochemistry of amino acids is a fundamental aspect of their structure and function ucsb.eduunacademy.comlibretexts.org.

A summary of potential chiral HPLC approaches is outlined in Table 3.

Table 3: Approaches for Chiral Separation of this compound

| Method | Description | Key Parameters |

|---|---|---|

| Chiral Stationary Phase (CSP) HPLC | Utilizes a column with a chiral selector covalently bonded to the stationary phase. | CSP Type (e.g., polysaccharide-based, macrocyclic antibiotic-based), Mobile Phase Composition. |

| Chiral Mobile Phase Additive (CMPA) HPLC | A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the analytes on an achiral column. | Chiral Additive (e.g., cyclodextrin derivative), Concentration of Additive, Mobile Phase pH. |

Future Research Directions and Opportunities

Development of Novel and Sustainable Stereoselective Synthetic Routes

The creation of enantiomerically pure amino acids is a cornerstone of pharmaceutical and materials science. For 2-Amino-6-methylhept-5-enoic acid, the development of novel and sustainable stereoselective synthetic routes is a primary objective. Current methods for synthesizing chiral amino acids often rely on techniques such as the asymmetric hydrogenation of dehydroamino acid derivatives or the use of chiral glycine (B1666218) equivalents. nih.gov While effective, these methods can sometimes involve harsh reagents or multiple steps. illinois.edu

Future research will likely focus on several key areas to improve upon existing synthetic strategies:

Catalytic Asymmetric Synthesis: A major goal is the development of highly efficient catalytic enantioselective methods. This includes exploring new chiral ligands and metal catalysts, potentially drawing inspiration from recent successes in the asymmetric synthesis of other unsaturated amino acids. researchgate.netacs.org The aim is to achieve high yields and enantiomeric excess in a more direct and atom-economical fashion. researchgate.netacs.org

Biocatalysis: Enzymatic and whole-cell-based syntheses offer a green and highly selective alternative to traditional chemical methods. nih.govrsc.org Researchers are investigating the use of enzymes to catalyze the stereoselective synthesis of non-canonical amino acids, which can offer high purity and operate under mild conditions. rsc.orginnovations-report.com

Sustainable Feedstocks: A significant push towards sustainability involves utilizing renewable resources. rsc.org Research is underway to produce amino acids from biomass derivatives, which would reduce reliance on petrochemical starting materials and create a more environmentally friendly production pipeline. rsc.orgnus.edu.sg The development of chemocatalytic methods to convert biomass-derived feedstocks into amino acids is a promising avenue. rsc.org

Radical Chemistry: Recent advancements in radical chemistry provide new tools for the synthesis and modification of amino acids. nih.gov These methods can offer novel pathways to access complex amino acid structures under mild conditions. nih.gov

The following table summarizes potential future directions in the synthesis of this compound:

| Research Direction | Key Objectives | Potential Advantages |

| Catalytic Asymmetric Synthesis | Develop novel chiral catalysts for direct, highly enantioselective synthesis. | Higher efficiency, atom economy, and reduced waste. |

| Biocatalysis | Engineer enzymes or microbial pathways for stereospecific production. | High selectivity, mild reaction conditions, and use of renewable resources. rsc.orginnovations-report.com |

| Sustainable Feedstocks | Utilize biomass and other renewable starting materials. | Reduced environmental impact and dependence on fossil fuels. rsc.orgnus.edu.sg |

| Novel Synthetic Methodologies | Explore new reaction pathways like radical-based approaches. | Access to unique structural modifications and milder reaction conditions. nih.gov |

Exploration of Diverse Derivatization Strategies for Enhanced Functional Diversity

The functionalization of this compound through derivatization opens up a vast chemical space for creating novel molecules with tailored properties. The unsaturated side chain and the primary amino and carboxylic acid groups serve as versatile handles for chemical modification.

Future research in this area will likely focus on:

Side-Chain Modifications: The double bond in the side chain is a prime target for a variety of chemical transformations. Radical functionalization, for instance, can be used to introduce fluorine, azide (B81097), or hydroxyl groups, leading to analogues with altered steric and electronic properties. acs.orgnih.govnih.gov

Coupling Reactions: The amino and carboxyl groups can be readily coupled with other molecules, such as different amino acids, to create peptides or peptidomimetics with unique structures and potential biological activities. mdpi.comrsc.orgtandfonline.com

Pharmacophore Development: By strategically modifying the structure of this compound, it can be developed into a pharmacophore for designing new therapeutic agents. tandfonline.com

The table below outlines some potential derivatization strategies:

| Derivatization Strategy | Target Moiety | Potential Outcome |

| Radical Addition | Alkene (side chain) | Introduction of new functional groups (e.g., -F, -N3, -OH). acs.orgnih.govnih.gov |

| Amide/Ester Coupling | Amino/Carboxyl group | Formation of peptides, esters, and other derivatives. mdpi.comrsc.org |

| Cyclization Reactions | Alkene and other functional groups | Creation of cyclic amino acid derivatives with constrained conformations. |

Advanced Applications in Protein Engineering and De Novo Protein/Peptide Design

The incorporation of non-canonical amino acids (ncAAs) like this compound into proteins and peptides is a powerful tool in protein engineering. nih.govnih.govnih.gov These "unnatural" building blocks can introduce novel chemical functionalities, enhance protein stability, and create proteins with tailored properties for various applications. nih.gov

Future research directions in this field include:

Genetic Code Expansion: Developing and refining methods for the site-specific incorporation of this compound into proteins in living cells. emory.edu This allows for the creation of proteins with precisely placed modifications.

Designer Peptides: Using this compound to construct designer peptides with improved drug-like properties, such as enhanced stability and bioavailability. nih.gov Non-canonical amino acids are key to overcoming the limitations of traditional peptide drugs. nih.gov

Protein Structure and Function Studies: Utilizing this amino acid as a probe to study protein structure, folding, and dynamics. creative-proteomics.com The unique properties of the side chain can provide valuable insights into protein behavior. creative-proteomics.com

The following table highlights key applications in protein science:

| Application Area | Specific Goal | Potential Impact |

| Protein Engineering | Create proteins with novel functions or enhanced stability. nih.gov | Development of new biocatalysts, therapeutics, and biomaterials. |

| Peptide Drug Discovery | Design peptides with improved pharmacological properties. nih.govnih.gov | New and more effective peptide-based drugs. |

| Biophysical Studies | Use as a probe to understand protein structure and dynamics. creative-proteomics.com | Deeper understanding of fundamental biological processes. |

Deeper Elucidation of its Biosynthetic Pathways and Natural Ecological Roles

While this compound is recognized as a non-canonical amino acid, understanding its potential natural origins and ecological significance is a crucial area for future investigation. Many non-proteinogenic amino acids are synthesized by plants and microorganisms as part of their defense mechanisms or for other ecological functions. cultivatorphytolab.comnih.gov

Key research questions to be addressed include:

Natural Occurrence: Is this compound produced by any organisms in nature? If so, which ones and under what conditions? The parent ketone, 6-methylhept-5-en-2-one, is a naturally occurring compound found in various plants and fruits. oecd.org This suggests a potential biosynthetic link that warrants exploration.

Biosynthetic Pathway: If it is a natural product, what are the enzymatic steps involved in its synthesis? Identifying the genes and enzymes responsible for its production could enable its biotechnological production.

Ecological Role: What is its function in the producing organism and its environment? Non-protein amino acids can act as signaling molecules, defense compounds against herbivores or pathogens, or play a role in nutrient storage. cultivatorphytolab.commdpi.comresearchgate.net

Uncovering the natural context of this compound would not only provide fundamental biological knowledge but could also reveal new applications inspired by its natural function.

Q & A

Q. What synthetic routes are available for preparing 2-Amino-6-methylhept-5-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves derivatizing ketone precursors, such as 6-methyl-5-hepten-2-one, through reductive amination or catalytic hydrogenation. For example, cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) as an acidic catalyst can facilitate intramolecular reactions to form bicyclic intermediates, which can be hydrolyzed to yield the target compound . Optimization includes adjusting reaction temperature (e.g., 60–80°C for BF₃-mediated cyclization), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometric ratios of reagents.

Q. How can the purity and enantiomeric excess of this compound be determined experimentally?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid. Compare retention times to standards. For purity, employ reversed-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) coupled with UV detection at 210 nm. Mass spectrometry (ESI-MS) can confirm molecular integrity (expected [M+H]⁺ ion at m/z 174.2) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H NMR (D₂O, 400 MHz) to identify olefinic protons (δ 5.2–5.6 ppm, doublet of doublets) and methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms the carboxylic acid (δ ~175 ppm) and unsaturated carbon (δ ~125 ppm).

- IR : Stretching bands for NH₂ (3350–3300 cm⁻¹) and C=O (1710–1680 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model protonation states. The amino group (pKa ~9.5) and carboxylic acid (pKa ~2.5) will dominate pH-dependent behavior. Molecular dynamics simulations in explicit solvent (e.g., TIP3P water) can assess conformational stability. Validate predictions experimentally via potentiometric titration and ¹H NMR pH titration curves .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-analysis : Compare datasets from peer-reviewed studies using standardized assays (e.g., enzyme inhibition IC₅₀ values).

- Control experiments : Verify compound stability under assay conditions (e.g., 37°C, pH 7.4) via HPLC.

- Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess inter-laboratory variability. Address batch-to-batch purity differences using orthogonal analytical methods .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing of this compound?

- Methodological Answer : Synthesize labeled analogs via reductive amination with ¹⁵NH₄Cl or ¹³C-enriched ketone precursors. Use LC-MS/MS to track incorporation into downstream metabolites. For example, ¹³C-labeled methyl groups can elucidate degradation pathways in cell cultures via isotopic pattern analysis in mass spectra .

Experimental Design Considerations

Data Interpretation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.